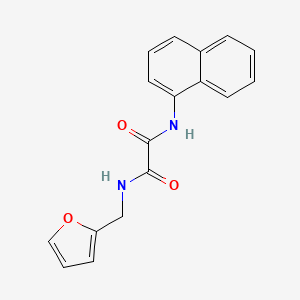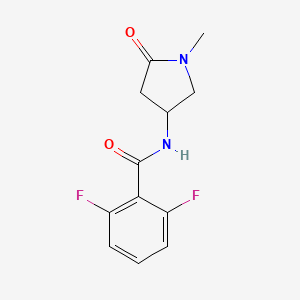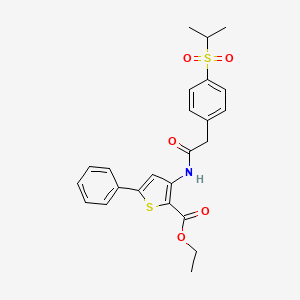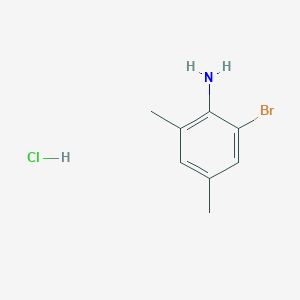![molecular formula C16H25NO2 B2765016 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine CAS No. 100095-38-3](/img/structure/B2765016.png)
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine, also known as methoxetamine, is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. Methoxetamine was first synthesized in 2010 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
One application involves the use of amine-based, alcohol-soluble fullerene derivatives, showing potential in polymer solar cells. These materials, due to their high electron mobility, are applied successfully as acceptors and cathode interfacial materials, facilitating the creation of efficient organic/polymer solar cells. Such compounds promise advancements in solar energy conversion technologies, demonstrating a moderate power conversion efficiency that signifies potential for future enhancement and application in nano-structured organic solar cells (Menglan Lv et al., 2014).
Conductive Polymers
Another significant application is observed in the development of conductive polymers. Triarylamine-bearing polyphenylenevinylene was prepared to facilitate the creation of a high-spin organic polymer. This polymer, due to its solvent-solubility and film formability, could find applications in electronic devices and sensors. The inclusion of arylamine moiety allows for reversible redox properties, indicating its potential in developing advanced materials for electronic applications (Takashi Kurata et al., 2007).
Chemical Synthesis
In chemical synthesis, directed lithiation techniques involving derivatives of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine enable the production of highly functionalized compounds. These methodologies are critical in synthesizing complex molecules, demonstrating the compound's utility in creating versatile synthetic intermediates for pharmaceuticals and agrochemicals (Keith Smith et al., 2013).
Antibacterial and Antifungal Applications
Modified polymers, created through the reaction with various amines, exhibit enhanced antibacterial and antifungal properties. Such materials could be used in medical applications, including wound dressings and antimicrobial coatings, to prevent infections. This application highlights the compound's role in developing new materials with significant biological activities (Hala M. Aly et al., 2015).
Photopolymerization in Dental Restorations
This compound derivatives are utilized in photopolymerization processes for dental restorations. These compounds serve as polymerizable amine co-initiators, offering an alternative to traditional dental resin systems by potentially enhancing the physical and mechanical properties of dental restorative materials (J. Nie et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2)12-14(9-11-19-16)17-10-8-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJDDRQDDJMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)
![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)


![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)

![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)
